N,N-Diethylcarbamylmethylenephosphonic acid di-n-hexyl ester
Overview
Description
“Phosphonic acid, ((diethylcarbamoyl)methyl)-, dihexyl ester” is a chemical compound . It is used for the extraction of lanthanides and actinides . The compound is offered by Benchchem for various applications.
Synthesis Analysis
Phosphonic acids can be synthesized from their esters by hydrolysis or dealkylation . The hydrolysis may take place under both acidic and basic conditions . The McKenna procedure, a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis, is one of the best methods to prepare phosphonic acids . A mixture of alkylphosphonic acid monoesters and alkyl halide in toluene can be stirred under microwave conditions for the synthesis .Molecular Structure Analysis
The molecular formula of “Phosphonic acid, ((diethylcarbamoyl)methyl)-, dihexyl ester” is C18H38NO4P. The phosphorus center is tetrahedral and is bonded to a methyl group, two OH groups, and an oxygen .Chemical Reactions Analysis
Phosphonate esters can be converted to phosphonic acids in good yields . This can be achieved by using TfOH to catalyze wet and dry processes . In the presence of water, a range of alkyl-, alkenyl-, and aryl-substituted phosphonates can be hydrolyzed to the corresponding phosphonic acids .Scientific Research Applications
Synthesis and Chemical Properties : Phosphonic acid esters, including variants similar to the specified compound, are synthesized through reactions involving isocyanates or isothiocyanates. These compounds can undergo various transformations, such as cyclization, to form different chemical structures with potential applications in organic chemistry (Lachkova, Petrov, & Hussein, 1993).
Coupling Reactions : Research has explored coupling reactions between phosphonic acid mono alkyl esters and aldehydes or ketones. These processes are important for creating new chemical entities with potential applications in various fields, including medicinal chemistry (Reichwein & Pagenkopf, 2003).
Structural Studies : Phosphonic acids and their esters are studied for their structural properties, which can lead to new opportunities in applications like sensing and therapeutics. The introduction of aminophosphonic acid groups into boronic acids has been a subject of interest (Zhang et al., 2017).
Hydrogenation Processes : Hydrogenation of phosphonate esters, a process relevant to the specified compound, is utilized for synthesizing various phosphonates. This process has implications in organic synthesis and material science (Gulyukina et al., 2007).
Polymerization Studies : Phosphonic acid esters are key components in polymerization processes, offering potential applications in creating new materials with specific properties (Branham et al., 2000).
Biological and Medicinal Applications : Phosphonate derivatives have been explored for their potential in treating conditions like Alzheimer's and their antioxidant activities. The structural versatility of these compounds makes them significant in pharmaceutical research (Zaout et al., 2021).
Esterification Processes : Research has also focused on the selective esterification of phosphonic acids, a process relevant to the synthesis of compounds like the one . These methodologies are important for creating a variety of esters for different applications (Trzepizur et al., 2021).
Future Directions
Phosphonic acids are of great importance due to their biological activity and are used in various fields including chemistry, biology, and physics . Therefore, the synthesis of phosphonic acids is a determinant question for numerous research projects . The microwave-accelerated BTMS (MW-BTMS) dealkylation of phosphonate alkyl esters is an important enhancement of the conventional BTMS method with significant advantages .
Properties
IUPAC Name |
2-dihexoxyphosphoryl-N,N-diethylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38NO4P/c1-5-9-11-13-15-22-24(21,23-16-14-12-10-6-2)17-18(20)19(7-3)8-4/h5-17H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSULAAVSYZOTHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOP(=O)(CC(=O)N(CC)CC)OCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38NO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10223980 | |
Record name | Phosphonic acid, ((diethylcarbamoyl)methyl)-, dihexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10223980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [TCI America MSDS] | |
Record name | Dihexyl((diethylcarbamoyl)methyl)phosphonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20602 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
7369-66-6 | |
Record name | Dihexyl P-[2-(diethylamino)-2-oxoethyl]phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7369-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonic acid, ((diethylcarbamoyl)methyl)-, dihexyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007369666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonic acid, ((diethylcarbamoyl)methyl)-, dihexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10223980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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